(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including nucleophilic addition and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and isolation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL: The enantiomer of the compound, with different stereochemistry.
(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
(1S,2R)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL: A related compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL imparts unique electronic and steric properties, distinguishing it from other similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChI Key |
NLUVRNHIPQPEQO-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.